molecular formula C20H30BNO4 B15158978 tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate

Cat. No.: B15158978
M. Wt: 359.3 g/mol
InChI Key: QLBKDGCSGWFXET-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require boronic ester functionalities.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts specific steric and electronic properties that can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex molecules that require precise control over their structure and reactivity.

Properties

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-15(13-22)14-9-8-10-16(11-14)21-25-19(4,5)20(6,7)26-21/h8-11,15H,12-13H2,1-7H3

InChI Key

QLBKDGCSGWFXET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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